2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid
CAS No.: 1237075-29-4
Cat. No.: VC11668744
Molecular Formula: C14H8F3NO4
Molecular Weight: 311.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1237075-29-4 |
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Molecular Formula | C14H8F3NO4 |
Molecular Weight | 311.21 g/mol |
IUPAC Name | 2-nitro-4-[2-(trifluoromethyl)phenyl]benzoic acid |
Standard InChI | InChI=1S/C14H8F3NO4/c15-14(16,17)11-4-2-1-3-9(11)8-5-6-10(13(19)20)12(7-8)18(21)22/h1-7H,(H,19,20) |
Standard InChI Key | ORHSAEPWSPARIZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-])C(F)(F)F |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
2-Nitro-4-(2-trifluoromethylphenyl)benzoic acid consists of a benzoic acid backbone substituted with:
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A nitro group (-NO₂) at the 2-position relative to the carboxylic acid group.
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A 2-trifluoromethylphenyl group at the 4-position, forming a biphenyl system where the pendant phenyl ring bears a trifluoromethyl (-CF₃) group at its own 2-position.
The IUPAC name reflects this substitution pattern unambiguously, distinguishing it from simpler analogs such as 4-nitro-2-trifluoromethylbenzoic acid (CAS 320-37-6) . The biphenyl configuration introduces steric hindrance and electronic effects that influence reactivity and intermolecular interactions.
Crystallographic and Spectroscopic Data
While no direct crystallographic data for this compound exist, related structures provide benchmarks:
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Bond lengths: The nitro group typically shortens adjacent C-C bonds (1.47–1.49 Å) .
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Dihedral angles: The biphenyl system likely exhibits a torsional angle of 30–50° due to steric interactions between the nitro and trifluoromethyl groups .
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Spectroscopic signatures:
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-nitro-4-(2-trifluoromethylphenyl)benzoic acid can be inferred from methodologies used for analogous compounds:
Nitration of Biphenyl Precursors
A plausible route involves:
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Friedel-Crafts acylation of benzene derivatives to install the trifluoromethylphenyl group.
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Directed nitration using mixed acids (HNO₃/H₂SO₄) to introduce the nitro group selectively at the 2-position .
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Oxidation of a methyl ester intermediate to the carboxylic acid, as demonstrated in the synthesis of methyl 2-nitro-4-trifluoromethylbenzoate (CN108191667B) .
Patent-Based Methodology
The Chinese patent CN108191667B outlines a two-step process for a related ester :
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Hydrolysis: 2-Nitro-4-trifluoromethylbenzonitrile reacts with NaOH/KOH at 45–65°C to form 2-nitro-4-trifluoromethylbenzamide.
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Alcoholysis: The benzamide intermediate undergoes reaction with a sulfuric acid-methanol solution (15–40% H₂SO₄) at 60–80°C to yield the methyl ester.
Acidification of this ester (e.g., with HCl) would yield the target carboxylic acid.
Yield Optimization
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Molar ratios: A 3:1 molar ratio of H₂SO₄ to benzamide maximizes ester formation .
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Temperature control: Maintaining temperatures below 80°C prevents decomposition of nitro groups .
Physicochemical Properties
Thermal and Solubility Profiles
Data extrapolated from structurally similar compounds (e.g., CAS 320-37-6) :
Stability and Reactivity
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Thermal stability: Decomposition above 250°C, releasing NOₓ and CO₂ .
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Photoreactivity: Nitro groups may facilitate photochemical reactions under UV light .
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Acid/Base behavior: pKa ~2.5 (carboxylic acid), enabling salt formation with bases.
Applications and Research Findings
Pharmaceutical Intermediates
The compound’s nitro and trifluoromethyl groups make it a candidate for further functionalization:
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Antimicrobial agents: Nitroaromatics exhibit activity against Mycobacterium tuberculosis (MIC <1 μM in analogs) .
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Anticancer scaffolds: Trifluoromethyl groups enhance cell membrane permeability and metabolic stability.
Materials Science
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Liquid crystals: The biphenyl core and polar groups could stabilize mesophases in display technologies.
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Coordination polymers: Carboxylic acid groups may act as linkers for metal-organic frameworks (MOFs) .
Case Study: Analogous Compounds
Comparative data for 4-nitro-2-trifluoromethylbenzoic acid (CAS 320-37-6) :
Application | Performance Metric |
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Enzyme inhibition | IC₅₀ = 12 μM (carbonic anhydrase) |
Thermal stability | TGA onset: 210°C |
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